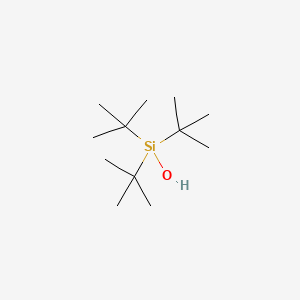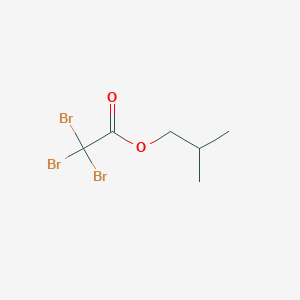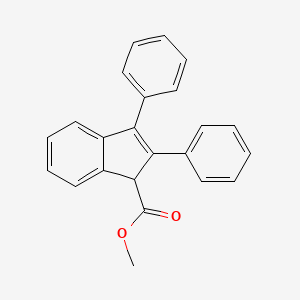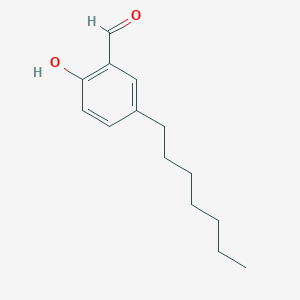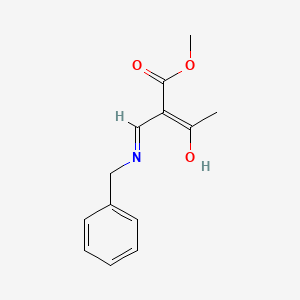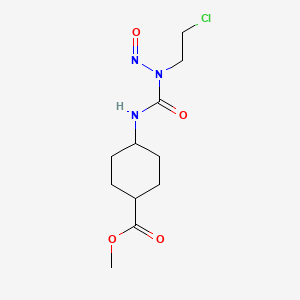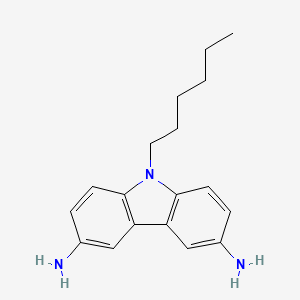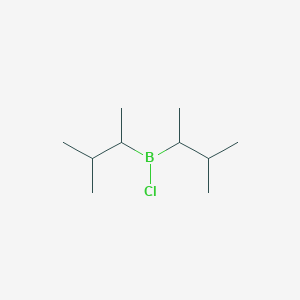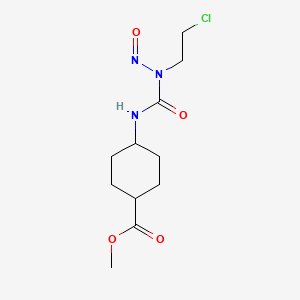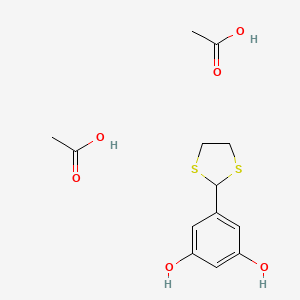
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,3-dithiolane group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol typically involves the reaction of 1,3-dithiolane-2-methanol with aromatic halides and alcohols through alkylation and esterification reactions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents can make the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Ethers and esters.
科学的研究の応用
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Dithiolane: A simpler analog without the benzene ring and hydroxyl groups.
1,3-Dithiane: Similar structure but with a six-membered ring.
Benzenediol: Lacks the dithiolane ring but has similar hydroxyl group substitution.
Uniqueness
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is unique due to the combination of the dithiolane ring and the benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
60081-19-8 |
|---|---|
分子式 |
C13H18O6S2 |
分子量 |
334.4 g/mol |
IUPAC名 |
acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H10O2S2.2C2H4O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;2*1-2(3)4/h3-5,9-11H,1-2H2;2*1H3,(H,3,4) |
InChIキー |
LDAOSDGOFUFZER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1CSC(S1)C2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




